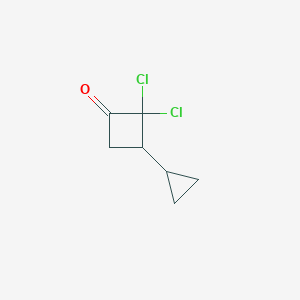![molecular formula C28H56O4Sn B14311350 Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane CAS No. 112747-58-7](/img/structure/B14311350.png)
Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane is an organotin compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of tin (Sn) bonded to organic groups, making it a versatile reagent in organic synthesis and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane typically involves the reaction of dibutyltin oxide with dodecanoic acid and 2-ethylhexanoic acid. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
Dibutyltin oxide+Dodecanoic acid+2-Ethylhexanoic acid→this compound+Water
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of high-purity reagents and controlled temperature and pressure conditions are crucial for the efficient production of this compound.
化学反应分析
Types of Reactions
Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other organotin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The organic groups attached to tin can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and Grignard reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
科学研究应用
Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and sealants due to its ability to catalyze cross-linking reactions.
作用机制
The mechanism of action of Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane involves its interaction with molecular targets such as enzymes and cellular membranes. The tin atom in the compound can coordinate with various functional groups, facilitating catalytic reactions. The pathways involved include the activation of substrates through coordination with the tin center, leading to enhanced reaction rates and selectivity.
相似化合物的比较
Similar Compounds
- Dibutyltin dilaurate
- Dibutyltin bis(2-ethylhexanoate)
- Dibutyltin oxide
Uniqueness
Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane is unique due to its specific combination of dodecanoic acid and 2-ethylhexanoic acid ligands. This combination imparts distinct chemical properties, such as enhanced solubility in organic solvents and improved catalytic activity compared to other organotin compounds.
属性
CAS 编号 |
112747-58-7 |
|---|---|
分子式 |
C28H56O4Sn |
分子量 |
575.5 g/mol |
IUPAC 名称 |
[dibutyl(2-ethylhexanoyloxy)stannyl] dodecanoate |
InChI |
InChI=1S/C12H24O2.C8H16O2.2C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-3-5-6-7(4-2)8(9)10;2*1-3-4-2;/h2-11H2,1H3,(H,13,14);7H,3-6H2,1-2H3,(H,9,10);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChI 键 |
FQWIDTXYLXKJNZ-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)C(CC)CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


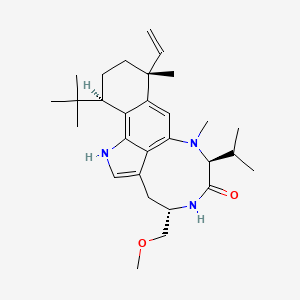
![1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B14311283.png)
![3-Methyl-2-[(trimethylsilyl)oxy]butanal](/img/structure/B14311290.png)

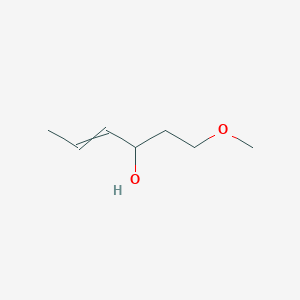
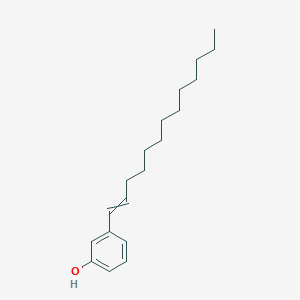
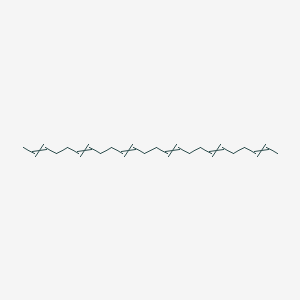
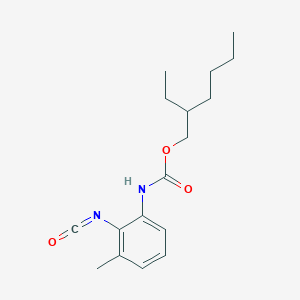
![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)

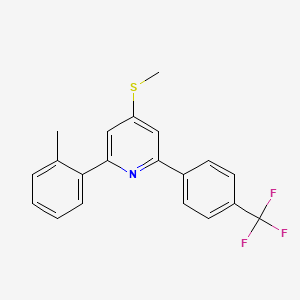
![2-[(Hept-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14311353.png)

